Bismuth citrate

Description

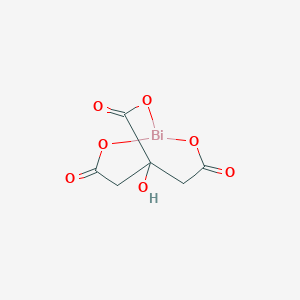

Structure

3D Structure of Parent

Properties

CAS No. |

813-93-4 |

|---|---|

Molecular Formula |

C6H8BiO7 |

Molecular Weight |

401.10 g/mol |

IUPAC Name |

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |

InChI |

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

VQPCQWLJWPSVAC-UHFFFAOYSA-N |

SMILES |

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |

Other CAS No. |

813-93-4 |

Synonyms |

Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Basic Chemical Properties of Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth citrate (B86180), a salt of bismuth and citric acid, is a key active pharmaceutical ingredient (API) with significant applications in gastroenterology, particularly in the eradication of Helicobacter pylori and the treatment of peptic ulcers.[1][2][3] Its therapeutic efficacy is intrinsically linked to its fundamental chemical properties. This in-depth technical guide provides a comprehensive overview of the core chemical characteristics of bismuth citrate, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[4] Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Bismuth(III) Citrate | [5] |

| CAS Number | 813-93-4 | [4] |

| Molecular Formula | C₆H₅BiO₇ | [4] |

| Molecular Weight | 398.08 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Conditions | Reference |

| Melting Point | 300 °C (with decomposition) | Not specified | [6] |

| Solubility | Insoluble in water, alcohol, ether. Soluble in ammonia (B1221849) solutions and alkali citrates. | Qualitative | [7] |

| Soluble Bismuth Limit | NMT 2.0 µg/mL | Atomic Absorption Spectroscopy | [5][8] |

| Thermal Decomposition | Decomposes to Bi₂O₃ and bismuth(III) carbonate, then fully to Bi₂O₃ above 420 °C. | Thermogravimetric Analysis (TGA) | [6] |

| Bismuth Content (Assay) | 49.0% - 54.0% | Titration | [5][8] |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research. The following protocols are based on established pharmacopeial methods.

Assay of Bismuth Content (Complexometric Titration)

This method determines the percentage of bismuth in this compound.

Principle: this compound is ignited to form bismuth oxide, which is then dissolved in nitric acid. The resulting bismuth ions are titrated with a standardized solution of edetate disodium (B8443419) (EDTA) using xylenol orange as an indicator.

Procedure:

-

Accurately weigh approximately 300 mg of this compound and transfer to a porcelain crucible.

-

Ignite the sample.

-

Allow the crucible to cool, then add 2 mL of nitric acid dropwise to the residue and warm until the solution is complete.

-

Add approximately 60 mL of water and 0.3 mL of xylenol orange indicator solution.

-

Titrate the solution with 0.05 M edetate disodium until the endpoint is indicated by a color change to yellow.

-

Calculate the percentage of bismuth in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.45 mg of bismuth (Bi).[5][8]

Determination of Soluble Bismuth (Atomic Absorption Spectroscopy)

This protocol quantifies the amount of bismuth that dissolves in water under specific conditions.

Principle: A suspension of this compound in water is stirred for a set period, filtered, and the concentration of bismuth in the filtrate is determined by atomic absorption spectroscopy.

Procedure:

-

Prepare a suspension of 5.0 g of this compound in 100 mL of water.

-

Stir the suspension mechanically for 2 hours.

-

Filter the suspension through filter paper, and then pass the filtrate through a filter with a porosity of 0.1 µm or finer.

-

To 10.0 mL of the final filtrate, add 0.1 mL of nitric acid.

-

Prepare a standard bismuth solution with a known concentration.

-

Determine the absorbance of both the test solution and the standard solution using an atomic absorption spectrophotometer at a wavelength of 223.06 nm, equipped with a bismuth hollow-cathode lamp and an oxidizing flame.[5][8]

-

The absorbance of the test solution should not exceed that of the standard solution, indicating the soluble bismuth is within the specified limit.[5][8]

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

TGA and DSC provide information on the thermal stability and decomposition of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

General Procedure:

-

Place a small, accurately weighed sample of this compound into an appropriate pan (e.g., alumina).

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

The resulting thermogram will show the temperatures at which decomposition events occur and the associated mass losses.[6][9][10]

Stability Testing

Stability studies are essential to determine the shelf-life of the drug substance.

Principle: this compound is stored under various controlled temperature and humidity conditions for specified periods. The samples are then tested at regular intervals for any changes in their physical and chemical properties.

General Protocol (based on ICH Guidelines):

-

Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[11]

-

Store the packaged samples under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months) stability conditions.[11][12][13][14]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.[12][13]

-

Evaluate the data to establish a re-test period or shelf life for the drug substance.[13]

Mandatory Visualizations

Experimental and Logical Workflows

Figure 1. Workflow for the Assay of Bismuth Content by Complexometric Titration.

Figure 2. Generalized Workflow for the Synthesis of this compound.

Mechanism of Action against Helicobacter pylori

The antimicrobial action of bismuth against H. pylori is multifaceted.

Figure 3. Schematic of the Multifaceted Mechanism of Action of Bismuth against H. pylori.

References

- 1. researchgate.net [researchgate.net]

- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 3. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ikev.org [ikev.org]

- 14. ICH Official web site : ICH [ich.org]

The Discovery and Therapeutic Journey of Bismuth Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth citrate (B86180), a coordination complex of bismuth and citric acid, has a rich and extensive history in medicine, evolving from traditional remedies for gastrointestinal distress to a key component in modern eradication therapies for Helicobacter pylori. This in-depth technical guide explores the discovery, history, and multifaceted mechanism of action of bismuth citrate. It provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in treating peptic ulcers and other gastrointestinal disorders. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

A Historical Perspective: From Ancient Soothing Agent to Modern Antibacterial

The medicinal use of bismuth compounds dates back to the 18th and 19th centuries, where various bismuth salts were empirically used to alleviate symptoms of gastrointestinal distress such as indigestion and diarrhea.[1] Bismuth subnitrate was reportedly used for dyspepsia as early as 1786.[2] In the 19th century, the therapeutic benefits of bismuth compounds for dyspeptic symptoms became more widely recognized.[1]

While the exact date and individual credited with the first synthesis of this compound remain elusive in historical records, its favor grew due to improved solubility and palatability compared to earlier bismuth compounds.[1] The 20th century saw the incorporation of this compound into more refined pharmaceutical preparations, particularly for the treatment of peptic ulcers.[1] A significant turning point in the history of this compound was the discovery of Helicobacter pylori and its causative role in gastritis and peptic ulcer disease. This led to a resurgence in the use of bismuth compounds, including this compound, as effective antimicrobial agents against this bacterium.[2][3]

Physicochemical Properties and Synthesis

This compound (BiC₆H₅O₇) is the bismuth salt of citric acid.[4] It typically exists as a white crystalline powder.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 398.08 g/mol | [4][5][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 300 °C (decomposes) | [4] |

| Density | 0.94 g/mL at 25 °C | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility | Soluble in ammonia (B1221849) solution and alkali citrates | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a bismuth salt with citric acid or a citrate salt.

A common laboratory-scale synthesis involves the precipitation of this compound from a solution of bismuth nitrate (B79036) and a citrate salt.[7][8]

Materials:

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Nitric acid (optional, for pH adjustment)

Procedure:

-

Prepare a solution of bismuth nitrate by dissolving a calculated amount in deionized water. A small amount of nitric acid may be added to prevent hydrolysis and maintain a clear solution.

-

Prepare a separate aqueous solution of trisodium citrate.

-

Slowly add the bismuth nitrate solution to the stirred citrate solution. The molar ratio of bismuth nitrate to citrate is typically controlled between 1:1.01 and 1:1.3.[7][8]

-

Maintain the reaction mixture at a temperature of 60-80°C for 1-6 hours with continuous stirring.[7][8]

-

A white precipitate of this compound will form.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

An alternative method involves the interaction of solid basic bismuth nitrate with a citric acid solution.[9][10]

Materials:

-

Basic Bismuth Nitrate (BBN)

-

Citric acid

-

Deionized water

Procedure:

-

Suspend a known quantity of solid basic bismuth nitrate in deionized water.

-

Add a solution of citric acid to the suspension with stirring.

-

Maintain the reaction at a temperature between 50-70°C and a pH of 0.5-0.7.[10][11]

-

Continue the reaction with stirring for a specified duration to allow for the conversion of BBN to this compound.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with deionized water.

-

Dry the purified this compound.

Mechanism of Action Against Helicobacter pylori

The therapeutic efficacy of this compound against H. pylori-related gastrointestinal disorders stems from its multifaceted mechanism of action, which involves both direct antimicrobial effects and mucosal protection.

Direct Antimicrobial Effects

Bismuth compounds, including this compound, exert direct bactericidal effects on H. pylori through several mechanisms:

-

Inhibition of Key Enzymes: Bismuth ions (Bi³⁺) are known to inhibit several crucial bacterial enzymes. A primary target is urease , an enzyme essential for H. pylori survival in the acidic gastric environment. Bismuth inhibits urease by binding to its active site, thereby preventing the hydrolysis of urea (B33335) to ammonia and neutralizing the surrounding acid.[3][12] Ranitidine this compound has been shown to be a non-competitive inhibitor of jack bean urease with a Ki value of 1.17 ± 0.09 mM.[3][12] Other inhibited enzymes include catalase, lipase, and fumarase.[13]

-

Disruption of Cell Wall Synthesis and Membrane Function: Bismuth complexes can bind to the bacterial cell wall and periplasmic space, leading to structural degradation, ballooning, and eventual lysis of the bacterium.[2][13][14]

-

Inhibition of ATP Synthesis: Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[2][13] This is thought to occur through the inhibition of the F1F0 ATPase.[13]

-

Impediment of Proton Entry: Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori, helping to maintain a more neutral cytoplasmic pH. This, in turn, can enhance the efficacy of growth-dependent antibiotics.[6]

The following diagram illustrates the key inhibitory actions of this compound on Helicobacter pylori.

Mucosal Protective Effects

In addition to its direct antimicrobial properties, this compound also exerts cytoprotective effects on the gastric mucosa. In the acidic environment of the stomach, this compound precipitates to form a glycoprotein-bismuth complex that adheres to the ulcer crater, forming a protective barrier against gastric acid and pepsin.[8]

Quantitative Data on Antimicrobial Activity

The in vitro antibacterial activity of bismuth compounds against H. pylori is well-documented. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori

| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Bismuth Subcitrate | 1 - 8 | 4 | 8 | [15] |

| Bismuth Subsalicylate | 4 - 32 | - | - | [15] |

| Bismuth Potassium Citrate | 2 - 16 | - | - | [15] |

| Colloidal Bismuth Subcitrate | ≤12.5 | - | - | [16] |

Table 2: Urease Inhibition by Bismuth Compounds

| Bismuth Compound | Inhibition Type | Kᵢ (mM) | Enzyme Source | Reference |

| Ranitidine this compound | Non-competitive | 1.17 ± 0.09 | Jack Bean Urease | [3][12] |

| Bi(EDTA) | Competitive | 1.74 ± 0.14 | Jack Bean Urease | [3][12] |

| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 | Jack Bean Urease | [3][12] |

Experimental Workflow for Assessing Anti-H. pylori Activity

The evaluation of the antibacterial efficacy of this compound against H. pylori typically follows a standardized experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. sibran.ru [sibran.ru]

- 10. Synthesis of this compound for medicine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial action of bismuth in relation to Campylobacter pyloridis colonization and gastritis [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Bismuth Citrate's Antimicrobial Activity: A Technical Guide

Abstract

Bismuth compounds have a long-standing history in medicine, primarily for treating gastrointestinal disorders.[1] This technical guide delves into the antimicrobial properties of bismuth citrate (B86180), a prominent member of this class. It consolidates current research on its mechanisms of action, spectrum of activity, and synergistic potential with conventional antibiotics. Detailed experimental protocols for assessing antimicrobial efficacy are provided, alongside quantitative data presented for comparative analysis. The guide aims to serve as a foundational resource for professionals engaged in antimicrobial research and the development of novel therapeutic strategies to combat bacterial infections, particularly those involving resistant pathogens.

Introduction

For over three centuries, bismuth salts have been utilized in medical applications, with compounds like colloidal bismuth subcitrate (CBS) and bismuth subsalicylate (BSS) being common in the treatment of dyspepsia and peptic ulcers.[2][3] The discovery of Helicobacter pylori's role in gastritis and ulcer disease shifted the understanding of bismuth's efficacy from a simple cytoprotective agent to a potent topical antimicrobial.[4][5] Bismuth citrate, and its related salts, exert local effects on the gastroduodenal mucosa, achieving concentrations that exceed those required to kill H. pylori in vitro.[2][3] Unlike many traditional antibiotics, resistance to bismuth has not been observed to develop, making it a valuable component in eradication therapies, especially in regions with high antibiotic resistance.[6] This guide provides a preliminary, yet in-depth, overview of the antimicrobial characteristics of this compound, focusing on the foundational data and methodologies crucial for further research and development.

Mechanisms of Antimicrobial Action

The antimicrobial action of bismuth is multifaceted, targeting several key cellular processes simultaneously, which likely contributes to the lack of resistance development.[7] Upon administration, this compound dissolves in the gastric environment, releasing trivalent bismuth ions (Bi³⁺) that are responsible for its therapeutic effects.[1][8]

The primary mechanisms include:

-

Enzyme and Protein Inactivation: Bi³⁺ ions exhibit high affinity for sulfur-containing groups (thiolates) found in cysteine-rich proteins and enzymes.[1] This interaction leads to the inactivation of crucial bacterial enzymes. A prime example is the inhibition of urease in H. pylori, which is essential for the bacterium to neutralize the acidic gastric environment.[1][8] Bismuth is also believed to disrupt other metalloenzymes by displacing essential metal ions like nickel, iron, and zinc.[1][8]

-

Inhibition of Synthesis Pathways: Bismuth has been shown to interfere with the synthesis of the bacterial cell wall and proteins.[2][3][7][8]

-

Disruption of Energy Metabolism: The synthesis of ATP, the cell's primary energy currency, is a critical target. Bismuth can inhibit F1F0-ATPases, leading to a depletion of cellular energy and subsequent cell death.[3][8][9]

-

Membrane Destabilization: Bismuth ions can disrupt the integrity and function of the bacterial cell membrane, leading to leakage of cellular contents and loss of viability.[7][8] Electron microscopy studies have shown bismuth deposition on the bacterial surface, associated with cell wall degradation and membrane disintegration.[5][8]

-

Impairment of Adhesion: The ability of bacteria to adhere to host epithelial cells is often a crucial first step in infection. Bismuth has been demonstrated to impair the adherence of H. pylori to gastric epithelial cells.[2][8]

-

Disruption of Iron Homeostasis: While the antimicrobial effect of bismuth mimics that of iron starvation, studies indicate it does not necessarily deplete intracellular iron. Instead, it appears to disrupt iron homeostasis pathways, contributing to its toxic effect on bacteria like P. aeruginosa.[9][10]

Spectrum of Antimicrobial Activity & Quantitative Data

This compound demonstrates activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is most pronounced against Helicobacter pylori.[7] However, significant inhibitory and bactericidal effects have also been documented against other pathogens, including Clostridium difficile and Porphyromonas gingivalis.[11][12] The tables below summarize the quantitative data on the antimicrobial activity of various bismuth compounds.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bismuth Compounds against Various Bacteria

| Microorganism | Bismuth Compound | MIC Range (µg/mL) | MBC (µg/mL) | Reference(s) |

| Helicobacter pylori | Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | - | [13][14] |

| Helicobacter pylori | Bismuth Potassium Citrate | 2 - 16 | - | [13][14] |

| Helicobacter pylori | Bismuth Subsalicylate (BSS) | 4 - 32 | - | [13][14] |

| Porphyromonas gingivalis | Colloidal Bismuth Subcitrate (CBS) | 18.75 | 37.5 | [12] |

| Clostridium difficile | Synthetic Bismuth Compounds | < 1 | - | [11] |

| P. aeruginosa, S. aureus, P. mirabilis | Bismuth Subnitrate / BiNPs | > 1280 | - | [15] |

Note: The high MIC values for P. aeruginosa and S. aureus suggest low direct activity for the tested compounds, but do not preclude their use as synergistic agents.

Synergistic Activity with Antibiotics

A significant attribute of this compound is its ability to act synergistically with a wide array of antibiotics, enhancing their efficacy and potentially overcoming existing resistance mechanisms.[16][17] This makes it a cornerstone of quadruple therapies for H. pylori eradication.[6][18]

-

H. pylori : Bismuth compounds have demonstrated synergistic activity with antibiotics such as metronidazole (B1676534) and tetracycline (B611298), forming the basis of effective eradication regimens.[19] This effect is particularly valuable in overcoming metronidazole resistance.[6]

-

P. aeruginosa : Bismuth-based drugs can sensitize multidrug-resistant P. aeruginosa to multiple classes of antibiotics, including tetracyclines, macrolides, and quinolones.[10] The proposed mechanism involves the disruption of bacterial iron homeostasis, which facilitates the accumulation of antibiotics inside the bacterial cell.[10]

-

C. pyloridis : An early study demonstrated synergy between bismuth subcitrate and the older quinolone, oxolinic acid.[20]

While many studies confirm synergy, some have reported inconsistent or additive effects rather than true synergy, suggesting that the interaction can be dependent on the specific strains and antibiotics tested.[13]

Table 2: Summary of Synergistic Effects of Bismuth Compounds with Antibiotics

| Microorganism | Antibiotic(s) | Bismuth Compound | Key Finding | Reference(s) |

| Helicobacter pylori | Metronidazole, Tetracycline | Colloidal Bismuth Subcitrate | Highly effective eradication in combination therapy. | [19] |

| Helicobacter pylori | Clarithromycin, Metronidazole | Bismuth Compounds | In vitro synergistic effect against resistant strains. | [16] |

| Pseudomonas aeruginosa (MDR) | Tetracyclines, Macrolides, Quinolones | Bismuth Subsalicylate, CBS | Sensitizes bacteria to antibiotics by disrupting iron homeostasis. | [10][17] |

| Campylobacter pyloridis | Oxolinic Acid (a quinolone) | Bismuth Subcitrate | Synergistic activity observed against all tested strains. | [20] |

Experimental Protocols

Accurate determination of antimicrobial activity is fundamental to research. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.

Protocol Steps:

-

Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate under conditions suitable for the test organism (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an antibiotic).

Protocol Steps:

-

Plate Setup: A 96-well plate is set up where concentrations of this compound are serially diluted along the x-axis, and concentrations of the second antimicrobial (antibiotic) are serially diluted along the y-axis. This creates a matrix of unique concentration combinations.

-

Inoculation: The plate is inoculated with a standardized bacterial suspension as described in the MIC protocol.

-

Incubation: The plate is incubated under appropriate conditions.

-

Data Collection: After incubation, the plate is examined for growth inhibition. The MIC of each drug alone and the MIC of the drugs in combination are determined.

-

Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

-

FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation: The interaction is classified based on the FIC Index. Synergy is typically defined as an FIC index of ≤ 0.5. An additive or indifferent effect is indicated by an index > 0.5 to 4.0, and antagonism by an index > 4.0.

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial efficacy of this compound, particularly against H. pylori. Its multifaceted mechanism of action, low potential for resistance development, and synergistic properties with existing antibiotics position it as a valuable therapeutic agent.[3][6] Future research should focus on expanding the investigation to a broader range of multidrug-resistant pathogens. Elucidating the precise molecular interactions that drive its synergistic effects could pave the way for the rational design of new combination therapies. Furthermore, the development of novel bismuth-containing compounds or formulations could enhance bioavailability and broaden their clinical applications beyond gastrointestinal diseases.[21]

References

- 1. longdom.org [longdom.org]

- 2. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]

- 4. قرص بیسموت ساب سیترات چه دارویی است و چه عوارضی دارد؟ – مجله سلامت دکترتو [doctoreto.com]

- 5. Antibacterial action of bismuth in relation to Campylobacter pyloridis colonization and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]

- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In vitro evaluation of the antibacterial effect of colloidal bismuth subcitrate on Porphyromonas gingivalis and its biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Helicobacter pylori Infection Treatment: Helicobacter pylori Infection Treatment [emedicine.medscape.com]

- 19. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

Bismuth Citrate's Mechanism of Action Against Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth salts, particularly bismuth citrate (B86180), have been a cornerstone in the management of Helicobacter pylori infections for centuries. Their efficacy, especially in combination with antibiotics, is well-documented, yet the intricate molecular mechanisms underpinning their bactericidal and bacteriostatic effects are a subject of ongoing research. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of bismuth citrate against H. pylori, focusing on its profound impact on bacterial enzyme function, cell envelope integrity, and adhesion to the gastric mucosa. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Helicobacter pylori, a Gram-negative bacterium, colonizes the gastric mucosa of a significant portion of the global population, leading to a spectrum of gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The therapeutic armamentarium against H. pylori has traditionally included a combination of proton pump inhibitors and antibiotics. However, the escalating prevalence of antibiotic resistance necessitates the exploration of alternative and adjunctive therapeutic strategies. Bismuth compounds, such as colloidal bismuth subcitrate (CBS) and ranitidine (B14927) this compound (RBC), have demonstrated significant efficacy in H. pylori eradication regimens, often overcoming antibiotic resistance.[1][2][3] This guide delineates the core mechanisms through which this compound exerts its anti-H. pylori effects.

Multifaceted Mechanisms of Action

The antibacterial activity of this compound against H. pylori is not attributed to a single mode of action but rather a coordinated assault on multiple physiological fronts of the bacterium.[3][4][5] These can be broadly categorized into:

-

Enzyme Inhibition: Bismuth ions (Bi³⁺) are highly reactive with sulfhydryl groups in amino acids, leading to the inactivation of critical bacterial enzymes.[6][7]

-

Disruption of Cell Envelope Integrity: Bismuth accumulates in the bacterial cell wall and periplasmic space, causing structural damage and compromising membrane function.[3][8][9]

-

Inhibition of Adhesion: Bismuth compounds interfere with the ability of H. pylori to adhere to the gastric epithelial cells, a crucial step for colonization and pathogenesis.[3][4][10]

-

Impediment of Proton Entry and ATP Synthesis: Bismuth disrupts bacterial energy metabolism by inhibiting ATP synthesis and impeding proton entry, which is crucial for survival in the acidic gastric environment.[1][3][6][11]

The following sections will delve into the experimental evidence supporting each of these mechanisms.

Enzyme Inhibition: A Targeted Disruption of Bacterial Metabolism

This compound's ability to inhibit key H. pylori enzymes is a cornerstone of its bactericidal action.

Urease Inhibition

H. pylori's survival in the acidic stomach is heavily reliant on its urease enzyme, which hydrolyzes urea (B33335) to produce ammonia, thereby neutralizing gastric acid. While early in vitro studies suggested direct inhibition of urease by bismuth, in vivo evidence points to a more complex interaction.[1] Bismuth appears to have a more significant inhibitory effect on urease activity in permeabilized bacteria compared to intact ones, suggesting that access to the cytoplasmic enzyme is a limiting factor.[1] The mechanism likely involves the displacement of nickel ions (Ni²⁺), a critical cofactor for urease activity, by bismuth ions (Bi³⁺).[1][12]

F1-ATPase Inhibition

The F1-ATPase is a crucial enzyme in bacterial energy metabolism, responsible for ATP synthesis. Bismuth subcitrate has been shown to inhibit the Mg²⁺-dependent F1-ATPase activity in H. pylori.[6][7] This inhibition is believed to be mediated by the interaction of bismuth with sulfhydryl groups of the enzyme.[6][7] This action can be prevented and even reversed by the addition of sulfhydryl-containing compounds like glutathione (B108866).[6][7]

Phospholipase A2 (PLA2) Inhibition

H. pylori secretes phospholipase A2, an enzyme that can damage the gastric mucosal barrier. Ranitidine this compound (RBC) has been demonstrated to exert a dose-dependent, uncompetitive inhibition of PLA2 activity from both H. pylori and Naja naja venom.[13] This inhibitory effect is not overcome by calcium, suggesting a mechanism independent of calcium displacement from the enzyme's active site.[13] By inhibiting this degradative enzyme, bismuth helps in preserving the integrity of the gastric mucosal barrier.[13]

Other Enzymatic Targets

Bismuth has been reported to inhibit other essential enzymes in H. pylori, including catalase and lipase.[14][15] The inhibition of these enzymes further disrupts the bacterium's metabolic and defense mechanisms.

Disruption of the Glycocalyx-Cell Wall and Membrane Function

One of the most visually dramatic effects of bismuth on H. pylori is the disruption of its cell envelope.

Ultrastructural Evidence

Transmission electron microscopy (TEM) studies have provided compelling visual evidence of bismuth's impact on H. pylori morphology.[8][16] Exposure to bismuth salts leads to:

-

Blebbing of the membrane-cell wall.[8]

-

Formation of electron-dense aggregates, identified as bismuth, within the cytoplasm and at the cell periphery.[8][17]

These morphological changes are indicative of a compromised cell envelope, leading to loss of structural integrity and ultimately, cell death.[8]

Mechanism of Disruption

The bactericidal activity of bismuth on the cell wall is thought to be similar to that of other polycationic agents.[8] Bismuth ions likely bind to the negatively charged components of the bacterial glycocalyx and outer membrane, displacing divalent cations that are essential for maintaining the structural integrity of the lipopolysaccharide (LPS) layer. This disruption leads to increased membrane permeability and subsequent cell lysis.[8]

Inhibition of Bacterial Adhesion

The adherence of H. pylori to the gastric epithelium is a critical prerequisite for persistent colonization and the subsequent development of disease.[10][19] Bismuth compounds have been shown to effectively inhibit this crucial step.[3][4][20]

Interference with Adhesins

H. pylori possesses a variety of outer membrane proteins, known as adhesins (e.g., BabA, SabA), that mediate its attachment to specific receptors on gastric epithelial cells.[10] While the precise mechanism is still under investigation, it is hypothesized that bismuth compounds may either directly bind to these adhesins, altering their conformation and preventing receptor recognition, or coat the bacterial surface, sterically hindering the interaction between adhesins and their receptors.

Experimental Evidence

In vitro studies have demonstrated a significant reduction in the adherence of H. pylori to cultured gastric epithelial cells in the presence of colloidal bismuth subcitrate.[1] This inhibition of adherence is a key component of bismuth's prophylactic and therapeutic efficacy.

Impediment of Proton Entry and Augmentation of Antibiotic Efficacy

Recent research has shed light on a novel mechanism by which bismuth enhances the efficacy of conventional antibiotic therapies. Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori.[1][11] This action diminishes the fall in cytoplasmic pH that would typically occur in an acidic environment.[11][21] By helping to maintain a more neutral cytoplasmic pH, bismuth promotes the metabolic activity and growth of the bacterium, which in turn increases its susceptibility to growth-dependent antibiotics like amoxicillin.[1][11] This synergistic effect is crucial for overcoming antibiotic resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the anti-H. pylori activity of bismuth compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori

| Bismuth Compound | MIC Range (μg/mL) | Reference(s) |

| Bismuth Subsalicylate | 4 - 32 | [22] |

| Bismuth Potassium Citrate | 2 - 16 | [22] |

| Colloidal Bismuth Subcitrate | 1 - 8 | [22] |

| Colloidal Bismuth Subcitrate | 4 - 16 | [17] |

Table 2: Eradication Rates of Bismuth-Based Quadruple Therapies

| Therapy Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per Protocol) | Reference(s) |

| CBS, Metronidazole (B1676534), Tetracycline (B611298) | 14 days | 82% | 90% | [2] |

| Omeprazole (B731), Tetracycline, Metronidazole, Bismuth Subcitrate | 14 days | 95% | 98% | [23] |

| Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate | 10 days | 92% | 95% | [24] |

| Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate | 14 days | 92% | 96% | [24] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Transmission Electron Microscopy (TEM) for Morphological Analysis

-

H. pylori Culture and Treatment: H. pylori strains are cultured in a suitable broth medium. The bacteria are then exposed to a specific concentration of a bismuth compound (e.g., colloidal bismuth subcitrate) for a defined period. A control group without bismuth treatment is also maintained.

-

Fixation: Bacterial cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde in a buffer (e.g., cacodylate buffer).

-

Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297) to enhance contrast.

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin.

-

Ultrathin Sectioning: The embedded samples are sectioned into ultrathin slices (typically 60-90 nm) using an ultramicrotome.

-

Imaging: The sections are placed on copper grids and viewed under a transmission electron microscope to observe the ultrastructural changes in the bacteria.[8][16]

F1-ATPase Inhibition Assay

-

Enzyme Preparation: The F1-ATPase is solubilized from H. pylori cells, often by sonication, followed by centrifugation to separate the soluble enzyme fraction.

-

Assay Conditions: The enzyme activity is measured in a reaction mixture containing a buffer at optimal pH (e.g., pH 7.5), Mg²⁺, and ATP.

-

Inhibition Studies: The assay is performed in the presence of varying concentrations of bismuth subcitrate. A control without the inhibitor is run in parallel.

-

Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a colorimetric method.

-

Reversibility Studies: To test for the involvement of sulfhydryl groups, the assay can be performed in the presence of a sulfhydryl-containing compound like glutathione to see if it prevents or reverses the inhibition by bismuth.[6][7]

Bacterial Adhesion Assay

-

Cell Culture: A human gastric epithelial cell line (e.g., MKN-28) is cultured to confluence in appropriate cell culture plates.

-

Bacterial Preparation: H. pylori is cultured and then labeled, for instance, with a fluorescent dye or an enzyme for later quantification.

-

Adhesion Experiment: The cultured epithelial cells are incubated with the labeled H. pylori in the presence or absence of this compound for a specific duration.

-

Washing: After incubation, non-adherent bacteria are removed by washing the cell monolayers several times with a buffer.

-

Quantification of Adhesion: The number of adherent bacteria is quantified. If fluorescently labeled, the fluorescence intensity can be measured. If enzyme-labeled, a substrate can be added, and the resulting product measured. Alternatively, the cells can be lysed, and the number of viable bacteria determined by plating and colony counting.[25][26]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms of action of this compound against H. pylori.

Caption: Overview of the multifaceted mechanism of action of this compound against H. pylori.

Caption: Experimental workflow for Transmission Electron Microscopy (TEM) of H. pylori.

Caption: Logical relationship of this compound's inhibition of H. pylori adhesion.

Conclusion

The mechanism of action of this compound against H. pylori is a compelling example of a multi-targeted antimicrobial strategy. By simultaneously disrupting critical enzymatic functions, compromising cell envelope integrity, preventing colonization, and enhancing the efficacy of antibiotics, bismuth compounds remain a vital component in the fight against this persistent pathogen. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more effective therapeutic regimens to combat H. pylori infections, particularly in the era of rising antibiotic resistance. This guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of bismuth.

References

- 1. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]

- 6. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 13. Effect of ranitidine this compound on the phospholipase A2 activity of Naja naja venom and Helicobacter pylori: a biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bismuth salts with versus without acid suppression for Helicobacter pylori infection: A transmission electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is Ranitidine this compound used for? [synapse.patsnap.com]

- 21. ovid.com [ovid.com]

- 22. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Colloidal bismuth subcitrate-based twice-a-day quadruple therapy as primary or salvage therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Twice-a-day bismuth-containing quadruple therapy for Helicobacter pylori eradication: a randomized trial of 10 and 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A rapid and simple method to quantify Helicobacter pylori adhesion to human gastric MKN-28 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterization of adhesion, anti-adhesion, co-aggregation, and hydrophobicity of Helicobacter pylori and probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of bismuth citrate compounds

An In-depth Technical Guide to the Structural Characterization of Bismuth Citrate (B86180) Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques employed in the . Bismuth-based pharmaceuticals, such as Colloidal Bismuth Subcitrate (CBS) and Ranitidine Bismuth Citrate (RBC), are crucial in treating gastrointestinal disorders, including peptic ulcers and Helicobacter pylori infections.[1][2] A thorough understanding of their structure at both the molecular and supramolecular levels is essential for drug development, quality control, and elucidating their mechanisms of action. This document details the experimental protocols and presents key quantitative data for the primary analytical methods used in this field.

Synthesis and Crystallization

The begins with their synthesis and, where possible, crystallization. The amorphous nature of many commercial preparations like CBS necessitates the synthesis of crystalline analogues to permit detailed structural analysis by methods like X-ray crystallography.[3]

General Synthesis Protocol

This compound compounds are typically synthesized via precipitation reactions in aqueous solutions. The speciation of Bi(III)-citrate complexes is highly dependent on pH, temperature, and the molar ratio of reactants.[1][4]

A common protocol involves:

-

Preparation of Bismuth Solution: Dissolving a bismuth salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), in an acidic medium (e.g., nitric acid, acetic acid) to prevent hydrolysis.[4][5]

-

Preparation of Citrate Solution: Dissolving citric acid or a citrate salt (e.g., trisodium (B8492382) citrate) in purified water.[4][6]

-

Reaction: Adding the bismuth nitrate solution to the citrate solution under controlled conditions. The molar ratio of citrate to bismuth is critical and is often kept slightly in excess (e.g., 1.1:1) to ensure complete reaction.[4]

-

Precipitation: The reaction is typically conducted at an elevated temperature (e.g., 50-80°C) for several hours to facilitate the formation of the desired this compound precipitate, often with the composition BiC₆H₅O₇.[2][6][7]

-

Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with purified water to remove unreacted starting materials and byproducts, and subsequently dried.[6]

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step for definitive structural elucidation.

A representative protocol for crystallizing a this compound complex is as follows: [1]

-

Dissolution: Dissolve a synthesized this compound compound (e.g., from a commercial source like CBS) in a suitable solvent system. The solubility is often pH-dependent, decreasing significantly in acidic conditions.[1]

-

pH Adjustment: Adjust the pH of the solution. For instance, crystals of K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O were obtained by adjusting a CBS solution to pH ≈ 3 with dilute HCl.[1]

-

Slow Evaporation: Allow the filtrate to stand at room temperature for several days. Slow evaporation of the solvent encourages the formation of large, well-ordered single crystals.

-

Isolation: Carefully isolate the formed crystals from the mother liquor for subsequent analysis.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, coordination environments, and supramolecular assembly.

Experimental Protocol (Single-Crystal X-ray Diffraction)

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to achieve the best fit with the experimental diffraction data.

Data Presentation: Crystallographic Data

The analysis of various this compound complexes has revealed that they often form dimeric [Bi₂(cit)₂]²⁻ units as basic building blocks, which then assemble into complex polymeric architectures through citrate and hydrogen bonding bridges.[3][8][9]

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Bi-Bi Distance (Å) | Reference |

| Complex 1 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | Monoclinic | C2/c | a = 16.860(4) Å, b = 12.395(2) Å, c = 10.328(3) Å, β = 91.79(2)° | 6.11 | [10] |

| Complex 2 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·(H₂O)₄ | Monoclinic | P2₁/n | a = 10.923(2) Å, b = 15.424(2) Å, c = 15.037(2) Å, β = 105.67(1)° | - | [3][10] |

| CBS at pH 3 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | - | - | Three dinuclear units with Bi···Bi separations from 5.735 to 6.082 Å | 5.735 - 6.082 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. ¹H and ¹³C NMR provide information about the citrate ligand, while ²⁰⁹Bi NMR can, in principle, probe the bismuth center directly.

Experimental Protocol

-

Sample Preparation: Dissolve an accurately weighed sample of the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration is typically in the range of 5-20 mg/mL.

-

pH Dependence: Since the structure of this compound is highly pH-dependent, spectra are often recorded at various pD values (the equivalent of pH in D₂O) to monitor structural changes.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like Cross Polarization/Magic Angle Spinning (CP/MAS) are used for solid-state analysis.[9]

-

²⁰⁹Bi NMR: Acquiring ²⁰⁹Bi NMR spectra is challenging due to its large quadrupole moment, which leads to extremely broad signals.[11] Spectra are typically acquired on specialized instruments and referenced against a saturated solution of Bi(NO₃)₃ in concentrated HNO₃.[11]

Data Presentation: NMR Spectral Data

In solution, the behavior of this compound complexes is dynamic. At low pH (<7), rapid ligand exchange is often observed, resulting in averaged signals in the NMR spectrum.[3] In the solid state, NMR can distinguish different coordination environments.

| Technique | Observation | Interpretation | Reference |

| ¹H & ¹³C NMR (Solution) | Broadening of citrate signals upon coordination to Bi(III). pH-dependent chemical shifts. | Indicates ligand binding and exchange dynamics. Changes in speciation with pH. | [3] |

| ¹³C CP/MAS NMR (Solid) | Multiple resonances for carboxylate and alkoxide carbons. | Confirms the presence of citrate in different coordination modes within the solid-state polymeric structure. | [9] |

| ²⁰⁹Bi NMR | Very broad linewidths (often > 3000 Hz). | Reflects the low symmetry of the Bi(III) coordination environment. Limited to highly symmetric species. | [11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions in a sample, allowing for the identification of molecular species and their fragments. Electrospray Ionization (ESI-MS) is particularly useful for studying species in solution, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for highly sensitive elemental analysis.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., water, methanol).

-

Infusion: Infuse the solution directly into the ESI source at a low flow rate.

-

Ionization: Apply a high voltage to the solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio to generate a mass spectrum.

Data Presentation: Mass Spectrometry Data

ESI-MS studies on acidic aqueous solutions of this compound complexes have helped identify the various species present in solution.

| Technique | Observed Species (m/z) | Interpretation | Reference |

| ESI-MS | [Bi(cit)]⁻, [Bi(cit)₂]⁵⁻, [Bi₂(cit)₂]²⁻ | Identification of mononuclear and dinuclear this compound anions in solution. | [9] |

| ICP-MS | Ultra-trace detection of Bi | Used for pharmacokinetic studies to measure bismuth concentrations in biological samples (e.g., serum) after administration of CBS. | [12] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), monitor the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference. These methods are used to study thermal stability, decomposition pathways, and hydration states.

Experimental Protocol (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).

-

Heating Program: Place the pan in the TGA furnace. Heat the sample according to a defined temperature program (e.g., a linear ramp of 10°C/min) up to a final temperature (e.g., 800°C).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, such as inert nitrogen or reactive air.

-

Data Recording: Continuously record the sample's mass as a function of temperature. The final decomposition product is typically bismuth(III) oxide (Bi₂O₃).[4][13]

Data Presentation: Thermal Decomposition Data

TGA of this compound typically shows a multi-stage decomposition process.

| Compound | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| This compound (BiC₆H₅O₇) | 100 - 250 | Variable | Loss of water molecules (dehydration). | [4][13] |

| This compound (BiC₆H₅O₇) | 250 - 450 | ~46% | Decomposition of the citrate moiety and formation of Bi₂O₃. Exothermic effects are observed in this range. | [4][13] |

// Central Node central [label="this compound\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];

// Primary Techniques xrd [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Information Derived xrd_info [label="Solid-State Structure\n(3D Atomic Arrangement)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr_info [label="Solution Structure\n& Dynamics", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ms_info [label="Molecular Species\nin Solution", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; thermal_info [label="Thermal Stability\n& Composition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; central -> {xrd, nmr, ms, thermal}; xrd -> xrd_info [label="Provides"]; nmr -> nmr_info [label="Provides"]; ms -> ms_info [label="Provides"]; thermal -> thermal_info [label="Provides"]; } } Caption: Logical diagram of complementary structural characterization techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sibran.ru [sibran.ru]

- 5. sibran.ru [sibran.ru]

- 6. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 8. Structure of colloidal bismuth subcitrate (CBS) in dilute HCl: unique assembly of this compound dinuclear units ([Bi(cit)(2)Bi](2-)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymeric architectures of this compound based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

- 11. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]

- 12. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth citrate (B86180) in various solvents. The information is intended to support research, development, and formulation activities involving this important pharmaceutical compound.

Executive Summary

Bismuth citrate, a salt of bismuth and citric acid, is a key active pharmaceutical ingredient, particularly in the treatment of gastrointestinal disorders such as peptic ulcers and Helicobacter pylori infections. Its therapeutic efficacy is intrinsically linked to its solubility, which governs its bioavailability and interaction with biological targets. This document details the solubility profile of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination, and illustrates relevant biological pathways and synthetic workflows.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent system and the pH of the medium. While it is sparingly soluble in water and most organic solvents, its solubility increases significantly in alkaline solutions and in the presence of citrate ions.

Aqueous Solubility

This compound is generally considered to be insoluble or very slightly soluble in water under neutral conditions. However, its solubility is markedly influenced by pH. In acidic environments, the solubility of this compound tends to increase due to the formation of various soluble bismuth species.[1] Conversely, in alkaline conditions, particularly in the presence of ammonia (B1221849) or alkali citrates, this compound dissolves to form complex citratobismuthate(III) ions.[2]

Organic Solubility

This compound is reported to be insoluble in common organic solvents such as alcohol and ether.[3] There are conflicting reports regarding its solubility in dimethyl sulfoxide (B87167) (DMSO). One study suggests solubility of up to 50% in DMSO for a local lymph node assay, while another describes its solubility in DMSO as "very limited".[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent System | Temperature | Solubility | Reference |

| Water | 20 °C | 0.053 g/L | [5] |

| Physiological Saline | 37 °C | ~170 mg/L | |

| Sodium Citrate Buffer (10 mM, pH 11) | Not Specified | 2 mg/mL | |

| Hank's Balanced Salt Solution (HBSS) | Not Specified | 100 µg/mL | |

| Cell Culture Medium | Not Specified | 20-50 µg/mL | |

| Ammonia Solution | Not Specified | Soluble | [2] |

| Alkali Citrate Solutions | Not Specified | Soluble | [2] |

| Alcohol | Not Specified | Insoluble | [2] |

| Ether | Not Specified | Insoluble | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for quality control and formulation development. The United States Pharmacopeia (USP) provides a standardized method for the determination of soluble bismuth.[6][7]

USP Method for Determination of Soluble Bismuth

This method quantifies the amount of bismuth that dissolves in water under specific conditions.

Materials:

-

This compound powder

-

Deionized water

-

Nitric acid

-

Bismuth standard solution for Atomic Absorption Spectrophotometry

-

Mechanical stirrer

-

Filter paper (0.1-µm or finer porosity)

-

Atomic Absorption Spectrophotometer (AAS) with a bismuth hollow-cathode lamp

Procedure:

-

Sample Preparation: Prepare a suspension of 5.0 g of this compound in 100 mL of deionized water.

-

Equilibration: Stir the suspension using a mechanical stirrer for 2 hours at a controlled temperature.

-

Filtration: Filter the suspension through a filter paper with a pore size of 0.1 µm or finer to separate the undissolved solid.

-

Sample Analysis:

-

Take a 10.0 mL aliquot of the clear filtrate.

-

Acidify the filtrate with 0.1 mL of nitric acid.

-

Analyze the concentration of bismuth in the acidified filtrate using an Atomic Absorption Spectrophotometer at a wavelength of 223.06 nm.

-

-

Quantification: Compare the absorbance of the sample solution with that of a known standard solution of bismuth to determine the concentration of soluble bismuth.

Mechanism of Action and Relevant Pathways

The therapeutic effects of this compound, particularly against Helicobacter pylori, are multifaceted. Bismuth compounds are known to interfere with several key bacterial processes.

Inhibition of H. pylori Urease

One of the primary mechanisms of action is the inhibition of the bacterial enzyme urease.[8] Urease is essential for H. pylori to survive in the acidic environment of the stomach by neutralizing gastric acid. Bismuth ions (Bi³⁺) bind to the active site of urease, inactivating the enzyme and rendering the bacterium susceptible to the acidic milieu.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound USP - PCCA [pccarx.com]

- 3. This compound | 813-93-4 [amp.chemicalbook.com]

- 4. This compound - Public Health - European Commission [health.ec.europa.eu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. This compound [drugfuture.com]

- 8. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Thermal Behavior of Bismuth Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of bismuth citrate (B86180), a compound of significant interest in the pharmaceutical industry. By understanding its thermal properties, researchers can ensure stability during storage, processing, and formulation of bismuth-containing active pharmaceutical ingredients (APIs). This document details the key decomposition stages, final products, and the analytical methodologies used for characterization, presented in a format tailored for scientific and research applications.

Thermal Decomposition Profile of Bismuth Citrate

The thermal decomposition of this compound is a multi-stage process that begins with the loss of water molecules and culminates in the formation of bismuth(III) oxide. The precise temperatures and intermediate products can vary slightly depending on factors such as particle size and the heating atmosphere.[1]

A key initial step is dehydration, followed by the decomposition of the citrate ligand.[2] The process generally proceeds through the formation of intermediate species, which may include bismuth subcarbonate and bismuth oxide acetate, before the final stable oxide is formed at higher temperatures.[2]

Table 1: Summary of Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Event | Decomposition Products | Analytical Technique(s) |

| < 100 | Evaporation of adsorbed water | - | TGA |

| 100 - 200 | Dehydration (loss of water of hydration) | This compound (anhydrous) | TGA/DTA |

| ~200 - 320 | Decomposition of the citrate group | Bismuth subcarbonate, Bismuth oxide acetate | TGA/DTA, FTIR |

| > 300 - 420 | Final decomposition and oxidation | α-Bi2O3, γ-Bi2O3 | TGA/DTA, XRD |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

The final decomposition product is typically the monoclinic α-phase of bismuth(III) oxide (Bi2O3).[2] However, depending on the heating and cooling conditions, a partial phase transition to the cubic γ-Bi2O3 may be observed at temperatures above 600°C.[2]

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a thorough characterization of the thermal decomposition of this compound. The following sections detail the typical experimental protocols for the key analytical methods employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are fundamental for determining decomposition temperatures and mass losses.

Experimental Workflow for TGA/DTA Analysis

Caption: Workflow for TGA/DTA analysis of this compound.

Methodology: A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The analysis is performed using a simultaneous TGA/DTA instrument. The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, commonly 10 °C/min, under a controlled atmosphere of either flowing air or an inert gas like nitrogen.[2] The mass loss and thermal events are recorded continuously.

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of the solid decomposition products at different temperatures.

Methodology: To analyze the crystalline structure of the residues after thermal decomposition, this compound samples are heated to specific temperatures (e.g., 300°C, 500°C, 800°C) in a furnace, held for a period to ensure complete transformation, and then cooled to room temperature. The resulting residues are gently ground and mounted on a sample holder for XRD analysis. Powder XRD patterns are typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction patterns are then compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[2][3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the changes in chemical bonding during the decomposition process by identifying the functional groups present in the sample at various temperatures.

Methodology: FTIR spectra are collected for the initial this compound and for the residues obtained after heating to different temperatures. A small amount of the sample is typically analyzed using an attenuated total reflectance (ATR) accessory. The spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). By observing the disappearance of characteristic absorption bands of the citrate ligand (e.g., C-H, C=O, O-H stretches) and the appearance of new bands corresponding to the decomposition products (e.g., Bi-O vibrations), the chemical transformation can be tracked.[2][4]

Decomposition Pathway

The thermal decomposition of this compound can be visualized as a series of transformations leading to the final stable oxide.

Chemical Transformation Pathway of this compound

Caption: Thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in the pharmaceutical industry. A thorough understanding of its decomposition pathway, facilitated by the analytical techniques outlined in this guide, is essential for ensuring product quality, stability, and efficacy. The multi-stage decomposition, initiated by dehydration and culminating in the formation of bismuth(III) oxide, is well-characterized by a combination of thermogravimetric analysis, differential thermal analysis, X-ray diffraction, and Fourier-transform infrared spectroscopy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and materials science.

References

Spectroscopic Properties of Bismuth Citrate Complexes: An In-depth Technical Guide

Introduction

Bismuth citrate (B86180) complexes are of significant interest to researchers, scientists, and drug development professionals due to their therapeutic applications, particularly as anti-ulcer agents. A thorough understanding of their structural and dynamic properties is crucial for the development of new and improved bismuth-based pharmaceuticals. Spectroscopic techniques are indispensable tools for elucidating the complex structures and behaviors of these compounds in both solid and solution states. This guide provides a comprehensive overview of the key spectroscopic properties of bismuth citrate complexes, details the experimental protocols for their characterization, and presents relevant data in a structured format for easy comparison.

Core Spectroscopic Techniques and Findings

The characterization of this compound complexes relies on a suite of spectroscopic methods, each providing unique insights into their molecular structure, bonding, and dynamics.

1. Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering detailed information about functional groups and the coordination environment of the bismuth ion.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups within this compound and understanding their involvement in complexation. The comparison of the FTIR spectrum of this compound with that of citric acid reveals significant shifts, particularly in the regions associated with the carboxyl and hydroxyl groups.[1] In the IR spectrum of anhydrous neutral this compound (BiC6H5O7), the absence of broad absorption bands below 3000 cm⁻¹ suggests the lack of extensive hydrogen bonding.[2] A narrow band around 3460 cm⁻¹ is indicative of a free hydroxyl group.[2] The shifting of the C=O stretching vibration of the central carboxyl group from around 1736 cm⁻¹ in citric acid to approximately 1575 cm⁻¹ in this compound indicates coordination of this group to the bismuth ion.[3]

-

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the overall structure of this compound complexes. The Raman spectra of synthesized and commercial this compound show no significant differences, confirming their structural identity.[4][5] The spectra of this compound are distinct from that of citric acid, with the disappearance of certain citric acid peaks in the complex, indicating coordination.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of this compound complexes in solution. Both ¹H and ¹³C NMR are employed to understand ligand exchange and coordination.

-

¹H and ¹³C NMR: The solution behavior of this compound complexes is highly dependent on pH. At low pH (<7), rapid ligand exchange is observed, leading to an averaging of the signals for all citrate molecules on the NMR timescale.[6] This indicates a dynamic equilibrium where citrate ligands are not rigidly bound to the bismuth ion. Conversely, at high pH, the citrate is less coordinated to the Bi(III) ion.[6] The diamagnetic nature of bismuth(III) allows for the elucidation of coordination through ¹H NMR.[7] Solid-state cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR has been used to identify the presence of protonated organic moieties in the polymeric frameworks of this compound complexes.[8]

-

²⁰⁹Bi NMR: Bismuth has one NMR active nucleus, ²⁰⁹Bi. However, it is a quadrupolar nucleus and yields very broad signals over a wide chemical shift range, making high-resolution NMR challenging.[9] Consequently, its application in the routine characterization of this compound complexes is limited.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the composition and structure of this compound complexes, particularly in solution.

-